molecular formula C11H15N B13051627 (1R)-1-(2-Ethylphenyl)prop-2-enylamine

(1R)-1-(2-Ethylphenyl)prop-2-enylamine

Cat. No.: B13051627
M. Wt: 161.24 g/mol
InChI Key: CVEWPHIEQNOGCF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound with the molecular formula C11H15N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Ethylphenyl)prop-2-enylamine typically involves the reaction of 2-ethylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2-ethylbenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert solvent like ethanol or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the hydrogenation step, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Ethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Primary amines, hydrocarbons

    Substitution: Halides, alcohols

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Ethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Methylphenyl)prop-2-enylamine
  • (1R)-1-(2-Propylphenyl)prop-2-enylamine
  • (1R)-1-(2-Isopropylphenyl)prop-2-enylamine

Uniqueness

(1R)-1-(2-Ethylphenyl)prop-2-enylamine is unique due to its specific ethyl substitution on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1

InChI Key

CVEWPHIEQNOGCF-LLVKDONJSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C=C)N

Canonical SMILES

CCC1=CC=CC=C1C(C=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.